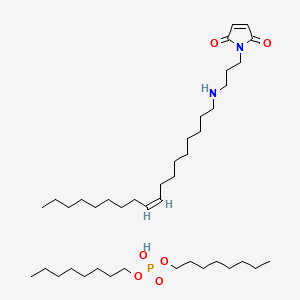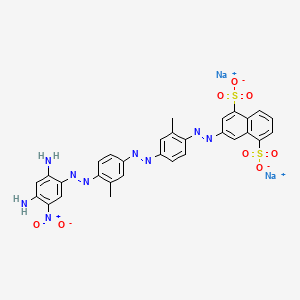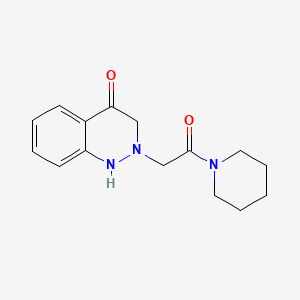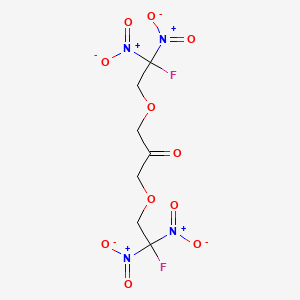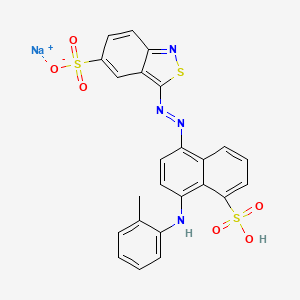
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is a complex organic compound with a unique structure that includes an oxazocin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazocin ring and the introduction of the phenylethyl group. Common reagents used in these reactions include amines, aldehydes, and catalysts that facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics.
Mecanismo De Acción
The mechanism of action of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-1,5-oxazocin-5(6H)-amine: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine: Lacks the tetrahydro modification, affecting its reactivity and stability.
Uniqueness
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is unique due to the presence of both the tetrahydro modification and the phenylethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for various applications in scientific research and industry.
Propiedades
Número CAS |
87505-29-1 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)-1,5-oxazocan-5-amine |
InChI |
InChI=1S/C14H22N2O/c1-13(14-7-3-2-4-8-14)15-16-9-5-11-17-12-6-10-16/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Clave InChI |
OYLUZRMANCEOHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NN2CCCOCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









